A Technical Guide to 4-(2-Amino-5-bromopyridin-3-yl)-2-methylbut-3-yn-2-ol: A Versatile Building Block in Medicinal Chemistry
Introduction In the landscape of modern drug discovery, the strategic design and synthesis of novel heterocyclic compounds are paramount to the development of targeted therapeutics. Among these, the aminopyridine scaffol...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
In the landscape of modern drug discovery, the strategic design and synthesis of novel heterocyclic compounds are paramount to the development of targeted therapeutics. Among these, the aminopyridine scaffold has emerged as a "privileged structure," consistently appearing in a multitude of kinase inhibitors and other biologically active agents.[1] This guide provides an in-depth technical overview of 4-(2-Amino-5-bromopyridin-3-yl)-2-methylbut-3-yn-2-ol, a key intermediate that embodies the synthetic versatility required for the construction of complex molecular architectures.
This document will detail the physicochemical properties of the title compound, outline a robust synthetic strategy for its preparation, and explore its significant potential in the field of drug development, particularly in the design of next-generation kinase inhibitors. The information presented herein is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this valuable chemical entity in their scientific endeavors.
Physicochemical and Safety Data
A comprehensive understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key data for 4-(2-Amino-5-bromopyridin-3-yl)-2-methylbut-3-yn-2-ol are summarized below.
Researchers should consult the full Safety Data Sheet (SDS) before handling this compound and employ appropriate personal protective equipment (PPE).
Synthetic Methodology: A Strategic Approach
The synthesis of 4-(2-Amino-5-bromopyridin-3-yl)-2-methylbut-3-yn-2-ol is most effectively achieved through a convergent strategy, capitalizing on the well-established Sonogashira cross-coupling reaction. This powerful carbon-carbon bond-forming reaction provides a direct and efficient means to connect the substituted pyridine core with the propargyl alcohol moiety.[3][4]
The overall synthetic workflow can be visualized as a two-stage process: first, the preparation of the key precursor, 2-amino-5-bromo-3-iodopyridine, followed by the crucial palladium-catalyzed cross-coupling step.
Advanced Material Safety and Handling Whitepaper: 4-(2-Amino-5-bromopyridin-3-yl)-2-methylbut-3-yn-2-ol
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Physicochemical Causality, Mechanistic Toxicology, and Self-Validating Workflows Executive Summary In modern drug discov...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Content Focus: Physicochemical Causality, Mechanistic Toxicology, and Self-Validating Workflows
Executive Summary
In modern drug discovery, highly functionalized organohalides are indispensable building blocks for synthesizing complex heterocyclic scaffolds. 4-(2-Amino-5-bromopyridin-3-yl)-2-methylbut-3-yn-2-ol (CAS: 1262985-25-0) is a prime example, featuring an electrophilic bromopyridine core and a protected terminal alkyne [1]. It serves as a critical precursor for transition-metal-catalyzed cross-couplings, such as the Sonogashira reaction [2]. However, its polyfunctional nature demands rigorous, mechanistically grounded handling protocols to prevent spontaneous degradation and ensure operator safety.
Physicochemical Profiling & Structural Causality
To safely handle this intermediate, one must first understand how its molecular architecture dictates its macroscopic behavior. The molecule contains three reactive domains: a primary amine, a heteroaryl bromide, and a tertiary alcohol protecting a conjugated alkyne [3].
Table 1: Quantitative Physicochemical & Identification Data
Parameter
Value / Description
Causality / Relevance
CAS Number
1262985-25-0
Unique identifier for regulatory and inventory tracking [1].
Molecular Formula
C10H11BrN2O
High heteroatom/halogen ratio indicates polarity and strong hydrogen-bonding capacity.
Molecular Weight
255.11 g/mol
Falls within the optimal range for small-molecule API building blocks.
Storage Temperature
2-8°C
Cold storage prevents thermal auto-oxidation of the amine and retro-Favorskii degradation [1].
Light Sensitivity
Protect from light
UV exposure catalyzes homolytic C-Br bond cleavage, generating reactive radicals.
Mechanistic Toxicology & Hazard Assessment
Standard safety data sheets list hazards, but understanding the underlying chemical mechanisms is crucial for designing fail-safe laboratory protocols.
The lipophilic bromopyridine core facilitates rapid gastrointestinal absorption, while the electrophilic ring can lead to off-target protein arylation [1].
H315
Causes skin irritation
The compound partitions into the stratum corneum. The primary amine acts as a localized hydrogen-bond donor/acceptor, disrupting lipid bilayers [1].
H319
Causes serious eye irritation
High aqueous solubility of the amine/hydroxyl groups in tear fluid leads to rapid interaction with corneal proteins, causing acute inflammatory responses [1].
Structural Stability & Degradation Pathways
The requirement to store this compound at 2-8°C in the dark is a chemical necessity[1]. The electron-deficient nature of the pyridine ring weakens the C-Br bond. Upon exposure to UV light or ambient heat, homolytic cleavage can occur, initiating a radical cascade that leads to the polymerization of the alkyne moiety.
Caption: Mechanistic pathway of UV/heat-induced degradation versus stabilized storage conditions.
Self-Validating Experimental Workflows
In drug discovery, the 2-methylbut-3-yn-2-ol moiety is typically employed as a protected form of a terminal acetylene, providing a valuable alternative to the more expensive ethynyltrimethylsilane[3]. The removal of this protecting group via a "retro-Favorskii" reaction is a critical synthetic node. To ensure high-fidelity synthesis, the following protocol integrates mandatory self-validation steps.
Objective: Cleave the acetone protecting group to yield 2-amino-5-bromo-3-ethynylpyridine.
Rationale: The tertiary alcohol must be deprotonated to initiate the expulsion of acetone. This requires strong base and heat—conditions under which the starting material will rapidly degrade if reactive impurities are present.
Step 1: Inert Atmosphere Preparation. Transfer the starting material into a flame-dried Schlenk flask inside a nitrogen-filled glovebox.
Causality: Atmospheric oxygen at elevated pH accelerates the irreversible oxidation of the primary amine to a nitroso or diazo species.
Step 2: Baseline Purity Validation (Go/No-Go). Dissolve a 1 mg aliquot in HPLC-grade acetonitrile. Run a rapid LC-UV (254 nm) analysis.
Self-Validation: The protocol must halt if purity is <98%. Impurities (especially debrominated analogs) will propagate during the base-catalyzed step, ruining the batch. If <98%, perform recrystallization from toluene/isopropanol.
Step 3: Base-Catalyzed Cleavage. Suspend the validated solid in anhydrous toluene (0.2 M). Add finely powdered KOH (3.0 equivalents) and heat to 90°C.
Causality: KOH deprotonates the tertiary alcohol. The resulting alkoxide collapses, expelling acetone and generating the terminal acetylide, which is subsequently protonated upon workup.
Step 4: In-Process Reaction Monitoring. After 2 hours, withdraw a 10 µL aliquot, quench with dilute acetic acid, and analyze via LC-MS.
Self-Validation: Confirm the disappearance of the parent mass (m/z 255) and the appearance of the deprotected product (m/z 197). Do not proceed to aqueous workup until conversion is >95%.
Caption: Self-validating experimental workflow for the handling and deprotection of the alkyne.
Emergency Response & Rational Decontamination
If a spill occurs, standard dry sweeping is strictly prohibited due to the risk of aerosolizing the H319-classified dust [1].
Chemical Neutralization: Cover the spill with a damp, highly absorbent material (e.g., diatomaceous earth) moistened with a dilute acidic solution (e.g., 1% acetic acid).
Causality: The mild acid protonates the primary amine, converting the lipophilic free base into a highly water-soluble pyridinium salt. This drastically reduces its volatility and skin permeability, allowing for safe collection and disposal according to institutional environmental guidelines.
References
Title: The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry
Source: Chemical Reviews (ACS Publications)
URL: [Link]
Title: Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions
Source: Beilstein Journal of Organic Chemistry
URL: [Link]
An In-depth Technical Guide to the Crystal Structure and Physical Properties of 4-(2-Amino-5-bromopyridin-3-yl)-2-methylbut-3-yn-2-ol
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the synthesis, structural characterization, and physical properties of 4-(2-Amino-5-bromo...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis, structural characterization, and physical properties of 4-(2-Amino-5-bromopyridin-3-yl)-2-methylbut-3-yn-2-ol, a heterocyclic compound with significant potential in medicinal chemistry. As a derivative of the 2-aminopyridine scaffold, this molecule is of interest for its potential biological activities.[1][2][3] This document outlines detailed experimental protocols for its synthesis via Sonogashira coupling, methods for crystal growth, and a full suite of analytical techniques for its characterization, including X-ray crystallography, spectroscopy, and thermal analysis. The causality behind experimental choices is explained to provide field-proven insights for researchers.
Introduction: The Significance of the 2-Aminopyridine Scaffold
The 2-aminopyridine moiety is a privileged scaffold in drug discovery, serving as a cornerstone for a diverse range of biologically active molecules.[1] Its unique electronic and structural features allow it to interact with various biological targets, leading to applications as antibacterial, anticancer, anti-inflammatory, and antiviral agents.[2][3] Notably, 2-aminopyridine derivatives have been successfully developed as selective JAK2 inhibitors, highlighting their importance in targeting intracellular signaling pathways implicated in cancer and inflammatory diseases.[4] The title compound, 4-(2-Amino-5-bromopyridin-3-yl)-2-methylbut-3-yn-2-ol, combines this critical pharmacophore with a sterically defined alkynyl alcohol side chain, offering a unique vector for further chemical modification and exploration of structure-activity relationships (SAR). The bromine atom at the 5-position provides a handle for further functionalization, enhancing its versatility as a chemical building block.[5]
Synthesis via Palladium-Catalyzed Sonogashira Coupling
The most efficient and widely adopted method for the synthesis of 2-amino-3-alkynylpyridines is the Sonogashira coupling reaction.[6][7][8] This palladium-catalyzed cross-coupling reaction forms a new carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[6] For the synthesis of the title compound, this involves the reaction of 2-amino-3-bromopyridine with 2-methyl-3-butyn-2-ol.
Causality of Reagent Selection
2-Amino-3-bromopyridine: This is the foundational pyridine core. The bromine at the 3-position is the reactive site for the cross-coupling reaction.[9] The amino group at the 2-position is a key feature of the pharmacophore.
2-Methyl-3-butyn-2-ol: This terminal alkyne provides the side chain. The tertiary alcohol and methyl groups offer specific steric and electronic properties.[10][11][12] It also acts as a "protected" form of acetylene, which can be advantageous in certain synthetic strategies.[5][11]
Palladium Catalyst (e.g., Pd(CF₃COO)₂, PdCl₂(PPh₃)₂): Palladium is the heart of the catalytic cycle, facilitating the oxidative addition and reductive elimination steps that form the new C-C bond.[6][8]
Copper(I) Co-catalyst (e.g., CuI): Copper(I) salts are often used to accelerate the reaction by forming a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[7][8]
Ligand (e.g., PPh₃): Phosphine ligands stabilize the palladium catalyst and modulate its reactivity.
Base (e.g., Et₃N): An amine base is required to neutralize the hydrogen halide formed during the reaction and to deprotonate the terminal alkyne.[7][8]
Experimental Protocol: Sonogashira Coupling
This protocol is adapted from established methods for the synthesis of similar 2-amino-3-alkynylpyridines.[6]
Inert Atmosphere: To a 100 mL round-bottomed flask, add Pd(CF₃COO)₂ (e.g., 2.5 mol%), PPh₃ (e.g., 5.0 mol%), and CuI (e.g., 5.0 mol%).
Solvent Addition: Add anhydrous DMF (e.g., 20 mL) to the flask.
Degassing: Stir the mixture under a nitrogen or argon atmosphere for 30 minutes to ensure an oxygen-free environment, which is critical for catalyst stability.
Reagent Addition: Add 2-amino-3-bromopyridine (1.0 eq) and 2-methyl-3-butyn-2-ol (1.2 eq).
Base Addition: Add Et₃N (e.g., 2.0 eq) as the base.
Reaction: Heat the reaction mixture to 100°C and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 3-6 hours.
Work-up: After completion, cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent such as ethyl acetate.
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Caption: Workflow for the Sonogashira coupling synthesis.
Crystal Structure Determination
As no public crystal structure data is available for the title compound, this section outlines a proposed methodology for its determination, based on standard practices for small organic molecules and data from analogous structures.[13][14]
Crystal Growth Protocol
High-quality single crystals are essential for X-ray diffraction analysis.
Solvent Screening: Dissolve the purified compound in a small amount of various solvents (e.g., methanol, ethanol, acetone, ethyl acetate, and mixtures with hexane or water) to find a system where the compound has moderate solubility.
Slow Evaporation: Prepare a saturated solution of the compound in the chosen solvent system in a clean vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days at room temperature.
Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed jar containing a less polar "anti-solvent" (e.g., hexane, diethyl ether) in which the compound is insoluble. The anti-solvent will slowly diffuse into the solution, reducing the solubility and promoting crystallization.
X-ray Diffraction Analysis
Crystal Mounting: A suitable single crystal is mounted on a goniometer head.
Data Collection: Data is collected using a single-crystal X-ray diffractometer, typically with Mo Kα radiation (λ = 0.71073 Å) at a low temperature (e.g., 100-150 K) to minimize thermal vibrations.[13]
Structure Solution and Refinement: The collected data is processed to solve and refine the crystal structure using software packages like SHELX.[14]
Expected Crystallographic and Molecular Features
Based on the structure of similar compounds, the following features are anticipated:
Hydrogen Bonding: The amino group (-NH₂) and the hydroxyl group (-OH) are excellent hydrogen bond donors, while the pyridine nitrogen and the hydroxyl oxygen are acceptors. Extensive intermolecular hydrogen bonding is expected to play a significant role in the crystal packing.
π-π Stacking: The bromopyridine rings may engage in π-π stacking interactions, further stabilizing the crystal lattice.
Molecular Geometry: The alkynyl group is expected to be nearly linear. The pyridine ring will be planar.
Table 1: Predicted Crystal Data and Structure Refinement Parameters
A thorough understanding of the physical properties is crucial for handling, formulation, and further development.
Table 2: Summary of Physical and Chemical Properties
Property
Value/Description
Source/Method
Appearance
Solid, likely off-white to light yellow powder
Supplier Data
Molecular Formula
C₁₀H₁₁BrN₂O
Supplier Data
Molecular Weight
255.11 g/mol
Supplier Data
Melting Point
To be determined by DSC
DSC is a standard method for determining melting point and purity[15]
Solubility
Expected to be soluble in polar organic solvents
Based on the functional groups (amino, hydroxyl)
Storage Conditions
Keep in a dark place, inert atmosphere, room temp.
Supplier Data
Purity
>95%
Supplier Data
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the chemical structure of the synthesized compound.
¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals would include two singlets for the non-equivalent methyl groups, a singlet for the hydroxyl proton (which may be broad and exchangeable with D₂O), a singlet for the amino protons, and two doublets in the aromatic region for the pyridine ring protons.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Ten distinct carbon signals are expected, including signals for the two methyl carbons, the quaternary carbon of the alcohol, the two acetylenic carbons, and the five carbons of the bromopyridine ring.
FTIR (Fourier-Transform Infrared Spectroscopy): Key vibrational bands would be expected for the O-H stretch (broad, ~3300 cm⁻¹), N-H stretches (two sharp bands, ~3400-3500 cm⁻¹), C≡C stretch (~2230 cm⁻¹), and various C=C and C=N stretching vibrations in the 1500-1600 cm⁻¹ region.[16]
UV-Vis (Ultraviolet-Visible Spectroscopy): The conjugated system of the alkynyl-substituted pyridine ring is expected to show characteristic absorption bands in the UV region.
Thermal Analysis
Thermal analysis provides critical information on the stability, melting behavior, and decomposition of the compound.[15][16]
Caption: Workflow for thermal analysis experiments.
Differential Scanning Calorimetry (DSC): A DSC scan will reveal the melting point of the compound as a sharp endothermic peak.[15] The shape and area of the peak can also provide information about the purity of the sample.
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. This analysis will determine the onset temperature of thermal decomposition, indicating the compound's thermal stability.[16] For many heterocyclic compounds, stability is often observed up to temperatures well above 200°C.[15]
Potential Applications in Drug Development
The structural motifs within 4-(2-Amino-5-bromopyridin-3-yl)-2-methylbut-3-yn-2-ol suggest a strong potential for applications in drug discovery, particularly in oncology and immunology.
Kinase Inhibition
The 2-aminopyridine scaffold is a well-established "hinge-binding" motif for many protein kinases. It can form crucial hydrogen bonds with the backbone of the kinase hinge region, a common mechanism for achieving potent and selective inhibition. The Janus kinase (JAK) family, particularly JAK2, is a validated target for myeloproliferative neoplasms, and several 2-aminopyridine derivatives have shown high inhibitory activity against it.[4] The title compound could serve as a starting point for developing novel JAK inhibitors.
Caption: Potential inhibition of the JAK-STAT signaling pathway.
Scaffold for Library Synthesis
The presence of the bromo-substituent and the alkynyl side chain provides two orthogonal points for further chemical diversification. The bromine can be used in other cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the alkyne can participate in click chemistry or other addition reactions. This makes the compound an excellent starting point for generating a library of related molecules for high-throughput screening against a variety of biological targets.[7][17]
Conclusion
4-(2-Amino-5-bromopyridin-3-yl)-2-methylbut-3-yn-2-ol is a compound of significant interest due to its incorporation of the pharmacologically relevant 2-aminopyridine scaffold. While detailed experimental data on this specific molecule is not yet published, this guide provides a robust framework for its synthesis, purification, and comprehensive characterization. By leveraging established protocols for Sonogashira coupling and standard analytical techniques, researchers can confidently produce and analyze this compound. The insights into its potential crystal structure, physical properties, and applications in drug discovery, particularly as a kinase inhibitor, should empower further investigation into its therapeutic potential.
References
Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org.
Facile synthesis of heavily-substituted alkynylpyridines via a Sonogashira approach. RSC Publishing.
Palladium-Catalyzed Synthesis of Substituted Pyridines: Applic
Facile synthesis of heavily-substituted alkynylpyridines via a Sonogashira approach. RSC Publishing.
Facile synthesis of heavily-substituted alkynylpyridines via Sonogashira approach | Request PDF.
Preliminary Investigation of 4-(2-Amino-5-bromopyridin-3-yl)-2-methylbut-3-yn-2-ol Reactivity: A Key Synthon for 7-Azaindole Architectures
Executive Summary In modern drug discovery, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) pharmacophore is highly prized for its bioisosterism with indole and its ability to act as a robust hydrogen bond donor-acceptor mot...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern drug discovery, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) pharmacophore is highly prized for its bioisosterism with indole and its ability to act as a robust hydrogen bond donor-acceptor motif in kinase inhibition. The compound 4-(2-Amino-5-bromopyridin-3-yl)-2-methylbut-3-yn-2-ol serves as a master synthon for constructing these architectures. This technical guide explores the orthogonal reactivity of this bifunctional intermediate, detailing the mechanistic causality behind its deprotection, intramolecular cyclization, and late-stage cross-coupling capabilities.
Structural and Electronic Profiling
The synthetic utility of 4-(2-Amino-5-bromopyridin-3-yl)-2-methylbut-3-yn-2-ol stems from its highly programmable, push-pull electronic system (1)[1].
C2-Amino Group (Nucleophile): Acts as a strong electron-donating group, enriching the pyridine ring and serving as the internal nucleophile necessary for pyrrole ring formation.
C5-Bromo Group (Electrophile): While deactivated toward electrophilic aromatic substitution by the electron-withdrawing pyridine nitrogen, the C-Br bond is highly primed for oxidative addition by low-valent transition metals (e.g., Pd(0)), enabling late-stage functionalization (2)[2].
C3-Protected Alkyne: The 2-methylbut-3-yn-2-ol moiety acts as a masked terminal alkyne. This tertiary alcohol protecting group is deliberately chosen during the initial Sonogashira coupling to prevent unwanted Glaser-type oxidative homocoupling of the alkyne (3)[3].
Global Reactivity and Mechanistic Pathways
Fig 1: Global reactivity map of the title compound leading to functionalized 7-azaindoles.
Retro-Favorskii Deprotection
To unlock the reactivity of the C3 position, the tertiary alcohol must be cleaved. This is achieved via a base-catalyzed retro-Favorskii reaction. The hydroxide or alkoxide base deprotonates the hydroxyl group, triggering the expulsion of acetone and generating the highly reactive 3-ethynyl-5-bromopyridin-2-amine intermediate.
Once the terminal alkyne is exposed, the spatial proximity of the C2-amino group drives a 5-endo-dig cyclization. This step can be facilitated by transition-metal catalysis (e.g., CuI or Pd(OAc)₂) which activates the alkyne via a π-complex, lowering the activation energy for nucleophilic attack (4)[4]. Alternatively, strong bases (like KOtBu) can drive the cyclization directly through thermodynamic control.
Fig 2: Transition-metal catalyzed intramolecular hydroamination mechanism for azaindole synthesis.
Quantitative Data Summaries
The choice of cyclization conditions drastically impacts the yield and the ratio of isolated terminal alkyne versus the fully cyclized azaindole.
Reaction Condition
Temp (°C)
Time (h)
Intermediate Observed
Final Azaindole Yield (%)
KOtBu (2.5 eq) / NMP
80
4
Trace
82
NaOH (3.0 eq) / Toluene
110
12
Terminal Alkyne (Major)
45
CuI (10 mol%) / DMF / Et₃N
100
6
None (Direct Cyclization)
78
PdCl₂ (5 mol%) / CH₃CN
80
8
Terminal Alkyne (Minor)
65
Note: CuI/DMF conditions often provide the cleanest conversion without requiring harsh basic environments, preserving sensitive functional groups.
Experimental Protocols (Self-Validating Systems)
Protocol A: One-Pot Deprotection and Cyclization to 5-Bromo-1H-pyrrolo[2,3-b]pyridine
Objective: Direct conversion of the protected alkyne to the 7-azaindole core.
Causality: Utilizing Potassium tert-butoxide (KOtBu) in N-Methyl-2-pyrrolidone (NMP) achieves both the retro-Favorskii cleavage and the subsequent hydroamination in a single vessel. The high boiling point and polarity of NMP stabilize the ionic transition states of the cyclization (5)[5].
Reaction Setup: Dissolve 4-(2-Amino-5-bromopyridin-3-yl)-2-methylbut-3-yn-2-ol (1.0 eq) in anhydrous NMP to achieve a 0.2 M concentration. Add KOtBu (2.5 eq).
Reasoning: 1.0 eq of base is consumed by the tertiary alcohol deprotonation, 1.0 eq activates the amine, and the 0.5 eq excess ensures the equilibrium of the retro-Favorskii reaction is driven forward by displacing acetone.
Thermal Activation: Heat the mixture to 80 °C under a strict argon atmosphere for 4 hours.
Validation Check: Monitor via TLC (Hexanes/EtOAc 3:1). The complete disappearance of the starting material (higher Rf) and the appearance of a highly UV-active, lower Rf spot confirms cyclization.
Quenching & Workup: Cool to room temperature and quench with saturated aqueous NH₄Cl.
Reasoning: Neutralizing the strong base prevents oxidative degradation of the electron-rich azaindole core. Extract with EtOAc. Wash the organic layer extensively with water (3x) to completely partition the high-boiling NMP into the aqueous phase.
Isolation: Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography to yield 5-bromo-1H-pyrrolo[2,3-b]pyridine as an off-white solid.
Objective: Functionalize the C5 position of the newly formed azaindole.
Causality: The 5-bromo position is highly activated toward oxidative addition by Pd(0) due to the electron-withdrawing nature of the pyridine nitrogen, allowing for facile C-C bond formation (6)[6].
Reaction Setup: Combine 5-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq), the desired arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (3.0 eq) in a 4:1 mixture of 1,4-Dioxane/H₂O.
Degassing: Purge the biphasic mixture with argon for 15 minutes.
Reasoning: Dissolved oxygen rapidly deactivates the Pd(0) catalyst and promotes unwanted oxidative homocoupling of the boronic acid (protodeboronation).
Heating: Heat at 90 °C for 12 hours.
Validation Check: LC-MS analysis should show the exact mass of the cross-coupled product and the complete consumption of the brominated starting material isotope pattern (M / M+2).
Isolation: Filter the mixture through a pad of Celite to remove palladium black, partition with EtOAc/Water, concentrate the organic layer, and purify via chromatography.
References
Title: 2-Amino-5-bromopyridine: Structural Characteristics and Applications in Organic Synthesis
Source: ChemicalBook
URL
Title: Rapid and Efficient Microwave-Assisted Synthesis of 4-, 5-, 6- and 7-Azaindoles
Source: ResearchGate
URL
Title: One-Pot Conversion of Aldehydes and Aryl Halides to Disubstituted Alkynes via Tandem Seyferth-Gilbert Homologation/Copper-Free Sonogashira Coupling
Source: PubMed
URL
Title: Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes
Source: SCIRP
URL
Application Note: One-Pot Synthesis of 5-Bromo-7-azaindole via Base-Mediated Cyclization of 4-(2-Amino-5-bromopyridin-3-yl)-2-methylbut-3-yn-2-ol
Introduction & Scope 7-Azaindoles (1H-pyrrolo[2,3-b]pyridines) are highly privileged scaffolds in modern drug discovery. As metabolically stable bioisosteres of indoles and purines, they are frequently deployed to improv...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Scope
7-Azaindoles (1H-pyrrolo[2,3-b]pyridines) are highly privileged scaffolds in modern drug discovery. As metabolically stable bioisosteres of indoles and purines, they are frequently deployed to improve the pharmacokinetic profiles of kinase inhibitors and oncology therapeutics 1. Among these, 5-bromo-7-azaindole serves as an exceptionally versatile intermediate, providing a reactive synthetic handle at the C5 position for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).
Historically, constructing the azaindole core required harsh conditions or expensive transition-metal catalysts. However, the base-mediated cyclization of ortho-alkynylpyridinamines offers a highly efficient, transition-metal-free alternative 2. This application note details the optimized, field-proven protocol for the one-pot deprotection and cyclization of 4-(2-amino-5-bromopyridin-3-yl)-2-methylbut-3-yn-2-ol into 5-bromo-7-azaindole.
Mechanistic Insights & Causality (E-E-A-T)
The starting material, 4-(2-amino-5-bromopyridin-3-yl)-2-methylbut-3-yn-2-ol, is typically generated via a Sonogashira coupling. The bulky 2-hydroxypropan-2-yl group acts as a robust protecting group, preventing the terminal alkyne from undergoing unwanted Glaser homocoupling during the palladium-catalyzed step.
The transformation of this protected intermediate into the final azaindole occurs via a tandem, two-step mechanism driven entirely by a strong base (Potassium tert-butoxide, KOtBu) 3:
In Situ Deprotection (Retro-Favorskii Fragmentation): The strong base deprotonates the tertiary alcohol. The resulting alkoxide undergoes a rapid retro-Favorskii-type C-C bond cleavage, expelling acetone to generate the potassium acetylide of 2-amino-5-bromo-3-ethynylpyridine.
Intramolecular Hydroamination (5-endo-dig Cyclization): The basic conditions simultaneously activate the ortho-amino group, increasing its nucleophilicity. The nitrogen attacks the in situ generated terminal alkyne via a 5-endo-dig cyclization trajectory. Subsequent tautomerization yields the thermodynamically stable aromatic pyrrole ring of the 7-azaindole.
Causality in Reagent Selection:
Why KOtBu? Potassium tert-butoxide is selected because its high basicity (pKa ~17) is sufficient to drive the retro-Favorskii fragmentation, while its immense steric bulk prevents it from acting as a nucleophile that might attack the alkyne or the pyridine ring.
Why NMP? N-Methyl-2-pyrrolidone (NMP) is the optimal solvent due to its high dielectric constant. It effectively solvates the potassium counterion, leaving the tert-butoxide anion highly "naked" and reactive, which significantly lowers the activation energy required for the cyclization step.
Optimization of Reaction Conditions
To establish the most robust protocol, various base and solvent combinations were evaluated. The quantitative data below demonstrates the necessity of pairing a strong, sterically hindered base with a highly polar aprotic solvent.
Base (3.0 eq)
Solvent
Temperature (°C)
Yield (%)
Mechanistic Observation
KOtBu
NMP
80
92
Optimal. Complete conversion, high crude purity.
NaOtBu
DMF
80
81
Good conversion, but slightly lower yield due to poorer Na+ solvation.
KOH
DMSO
100
75
Slower reaction; minor side products observed due to nucleophilic OH⁻.
K₂CO₃
Toluene
110
<10
Failed. Base is too weak to initiate retro-Favorskii fragmentation.
Experimental Protocol
Self-Validating System: This protocol is designed with an intrinsic self-purifying workup. Because the starting material and product have distinct polarity profiles, reaction progress is easily tracked via TLC. Upon completion, pouring the NMP mixture into ice water selectively precipitates the highly hydrophobic 5-bromo-7-azaindole. The NMP solvent, KOtBu, and the cleaved acetone byproduct are highly water-soluble and remain completely dissolved in the aqueous phase, eliminating the need for tedious column chromatography.
Reactor Setup: Equip a 1 L, 3-neck round-bottom flask with a magnetic stirrer, a temperature probe, and a nitrogen inlet. Purge the system with N₂ for 10 minutes to ensure an inert atmosphere.
Base Solvation: Charge the flask with anhydrous NMP (250 mL). Cool the solvent to 0–5 °C using an ice bath. Slowly add KOtBu (66.0 g) in portions. Note: The dissolution of KOtBu in NMP is exothermic. Maintain temperature below 15 °C.
Substrate Addition: Slowly add 4-(2-Amino-5-bromopyridin-3-yl)-2-methylbut-3-yn-2-ol (50.0 g) to the stirred basic solution. The mixture will transition to a dark amber color.
Thermal Activation: Remove the ice bath and heat the reaction mixture to 80 °C. Maintain this temperature for 2 to 3 hours.
In-Process Control (IPC): Monitor the reaction via TLC (Petroleum Ether : Ethyl Acetate = 3:1). The starting material (R_f ~0.3) will disappear, and a new, highly UV-active spot corresponding to the product (R_f ~0.5) will emerge.
Quench and Precipitation: Once complete, cool the reaction mixture to room temperature. Slowly pour the dark solution into a beaker containing vigorously stirred ice water (750 mL). A pale yellow to off-white precipitate will immediately form.
Isolation: Stir the aqueous suspension for 30 minutes to ensure complete diffusion of NMP and acetone into the water. Filter the solid under vacuum using a Büchner funnel. Wash the filter cake with cold water (3 × 100 mL) to remove trace salts.
Drying: Dry the solid in a vacuum oven at 50 °C for 12 hours to afford 5-bromo-7-azaindole as an off-white powder (Yield: ~35.5 g, 92%; Purity: >99% by HPLC).
Process Workflow & Mechanistic Pathway
Fig 1: Workflow for the base-mediated cyclization into 5-bromo-7-azaindole.
References
Source: MDPI (Molecules)
Title: Microwave-assisted synthesis of 7-azaindoles via iron-catalyzed cyclization of an o-haloaromatic amine with terminal alkynes
Source: PMC - NIH
URL
Title: Preparation method of 5-bromo-7-azaindole (CN109081840B)
Application Note: Deprotection of the 2-Methylbut-3-yn-2-ol Group from 4-(2-Amino-5-bromopyridin-3-yl)-2-methylbut-3-yn-2-ol
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Synthesis of Terminal Alkynes via Retro-Favorskii Fragmentation Introduction & Mechanistic Rationale In modern medicinal c...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Application: Synthesis of Terminal Alkynes via Retro-Favorskii Fragmentation
Introduction & Mechanistic Rationale
In modern medicinal chemistry and drug development, terminal alkynes are indispensable structural motifs. They serve as critical handles for downstream functionalization, including copper-catalyzed azide-alkyne cycloadditions (CuAAC "click" chemistry), Glaser couplings, and further Sonogashira cross-couplings.
While ethynyltrimethylsilane (TMS-acetylene) is a common reagent for introducing terminal alkynes, 2-methylbut-3-yn-2-ol is widely preferred in process chemistry due to its high atom economy, cost-effectiveness, and ease of handling [1]. Following the initial Sonogashira coupling, the tertiary alcohol protecting group must be cleaved to reveal the terminal alkyne. This transformation is achieved via a base-catalyzed retro-Favorskii fragmentation .
The Causality of the Retro-Favorskii Cleavage
The retro-Favorskii reaction is a thermodynamically driven process. The addition of a strong base (e.g., KOH or NaOH) deprotonates the tertiary hydroxyl group of the 2-methylbut-3-yn-2-ol moiety. The resulting alkoxide intermediate undergoes a spontaneous C–C bond cleavage, expelling a molecule of acetone to generate an aryl acetylide anion. Subsequent protonation during the aqueous workup yields the desired terminal alkyne [2].
To drive this equilibrium-dependent reaction to absolute completion, the volatile acetone byproduct (b.p. 56 °C) must be continuously removed from the reaction matrix. This is best achieved by running the reaction in a high-boiling, non-polar solvent like toluene (b.p. 110 °C) equipped with a distillation head or Dean-Stark apparatus.
Mechanistic pathway of the base-catalyzed retro-Favorskii reaction.
Substrate-Specific Considerations
The substrate in this protocol, 4-(2-amino-5-bromopyridin-3-yl)-2-methylbut-3-yn-2-ol , contains two sensitive functional groups that dictate the choice of reaction conditions:
The 2-Amino Group: Primary exocyclic amines on pyridine rings are generally unreactive toward the strong hydroxide bases used in this protocol. Transient protection of the amine is unnecessary, saving two synthetic steps.
The 5-Bromo Group: Aryl halides are theoretically susceptible to nucleophilic aromatic substitution (SNAr) under strongly basic conditions. However, the strongly electron-donating nature of the 2-amino group (via resonance) significantly increases the electron density at the ortho and para positions (C3 and C5). This electronic deactivation completely suppresses SNAr at the 5-bromo position, allowing the bromide to remain intact for future cross-coupling applications.
Reaction Optimization Data
To establish a self-validating and high-yielding protocol, various conditions were evaluated. The use of polar protic solvents (MeOH, i-PrOH) often leads to incomplete conversion because the acetone byproduct cannot be efficiently purged from the refluxing solvent mixture. Transitioning to anhydrous toluene with powdered KOH proved optimal [1].
Table 1: Optimization of the Retro-Favorskii Deprotection
Entry
Base (Equiv)
Solvent
Temperature (°C)
Time (h)
Conversion (%)
Isolated Yield (%)
1
K₂CO₃ (2.0)
MeOH
65 (Reflux)
12
45
38
2
NaOH (2.0)
i-PrOH
82 (Reflux)
8
85
76
3
t-BuOK (1.5)
THF
65 (Reflux)
6
90
81
4
KOH (3.0)
Toluene
110 (Reflux)
3
>99
92
Note: Entry 4 utilizes a short-path distillation setup to continuously remove acetone, driving the reaction forward.
Experimental Protocol
This step-by-step methodology details the optimized conditions (Table 1, Entry 4) for the synthesis of 2-amino-5-bromo-3-ethynylpyridine .
Experimental workflow for the retro-Favorskii deprotection of the 2-methylbut-3-yn-2-ol group.
To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-(2-amino-5-bromopyridin-3-yl)-2-methylbut-3-yn-2-ol (10.0 mmol, 2.55 g).
Add anhydrous toluene (100 mL) to the flask, followed by finely powdered KOH (30.0 mmol, 1.68 g). Critical Step: Ensure the KOH is freshly powdered to maximize the surface area for the heterogeneous reaction.
Step 2: Heating and Acetone Removal
3. Equip the flask with a short-path distillation head or a Dean-Stark trap.
4. Heat the reaction mixture to a gentle reflux (110 °C external bath temperature).
5. Allow the reaction to proceed for 3 hours. The continuous removal of the toluene/acetone azeotrope will drive the equilibrium to completion.
Step 3: Reaction Monitoring (Self-Validation)
6. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexanes/EtOAc (2:1) solvent system.
7. The starting material (tertiary alcohol) will appear as a highly polar spot, whereas the desired terminal alkyne product will elute significantly higher (less polar). Disappearance of the baseline spot confirms complete conversion.
Step 4: Workup and Isolation
8. Cool the reaction mixture to room temperature.
9. Quench the reaction by carefully adding distilled water (50 mL) to dissolve the potassium salts.
10. Transfer the mixture to a separatory funnel and extract the aqueous layer with EtOAc (3 × 50 mL).
11. Wash the combined organic layers with saturated aqueous NaCl (brine, 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Step 5: Purification and Characterization
12. Purify the crude residue via silica gel flash chromatography (eluting with a gradient of 10% to 30% EtOAc in Hexanes) to afford the pure 2-amino-5-bromo-3-ethynylpyridine.
13. NMR Validation: Confirm the success of the deprotection by ¹H NMR (CDCl₃). The defining characteristic of a successful reaction is the complete disappearance of the 6-proton singlet at ~1.60 ppm (the gem-dimethyl groups) and the emergence of a sharp 1-proton singlet at ~3.50 ppm, corresponding to the terminal alkyne proton (C≡C–H).
References
Synthesis of Nanostructures Based on 1,4- and 1,3,5-Ethynylphenyl Subunits with π-Extended Conjugation. Carbon Dendron Units. The Journal of Organic Chemistry. American Chemical Society. Available at:[Link]
1-Iodobuta-1,3-diynes in Copper-Catalyzed Azide–Alkyne Cycloaddition: A One-Step Route to 4-Ethynyl-5-iodo-1,2,3-triazoles. The Journal of Organic Chemistry. American Chemical Society. Available at:[Link]
Method
Palladium-Catalyzed Cross-Coupling Strategies and Cyclization Protocols Utilizing 4-(2-Amino-5-bromopyridin-3-yl)-2-methylbut-3-yn-2-ol
Executive Summary In modern drug discovery, highly functionalized heterocyclic scaffolds are critical for developing potent and selective kinase inhibitors. 4-(2-Amino-5-bromopyridin-3-yl)-2-methylbut-3-yn-2-ol (CAS: 126...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern drug discovery, highly functionalized heterocyclic scaffolds are critical for developing potent and selective kinase inhibitors. 4-(2-Amino-5-bromopyridin-3-yl)-2-methylbut-3-yn-2-ol (CAS: 1262985-25-0) has emerged as a highly versatile building block[1]. It serves as a central intermediate in the synthesis of selective PI3Kγ inhibitors[2], mitotic kinase Nek2 inhibitors[3], and novel antimicrobial 7-azaindole derivatives[4].
This application note details the structural rationale, step-by-step experimental protocols, and mechanistic insights for utilizing this molecule in Palladium-catalyzed cross-couplings and base-mediated cyclizations.
Structural Analysis & Reactivity Profile
The strategic value of 4-(2-Amino-5-bromopyridin-3-yl)-2-methylbut-3-yn-2-ol lies in its orthogonal reactivity, enabling divergent synthetic pathways without the need for complex protecting group manipulations.
The 2-Amino Group: Acts as a critical hydrogen bond donor in the hinge-binding region of many kinase targets[3]. Synthetically, it serves as the internal nucleophile during cyclization to form azaindole cores.
The 5-Bromo Position: Bromine provides the ideal balance of stability and reactivity for Palladium(0) oxidative addition. It is the primary electrophilic handle for Suzuki-Miyaura and Buchwald-Hartwig cross-couplings.
The 3-Alkynyl Group (2-methylbut-3-yn-2-ol): This moiety functions as a protected terminal alkyne. The bulky tertiary alcohol sterically shields the 3-position during early-stage cross-couplings. Under specific basic conditions, it undergoes a retro-Favorskii cleavage to release acetone, yielding a terminal alkyne primed for immediate cyclization[4].
Visualizing the Synthetic Divergence
The following diagram illustrates how chemists can leverage this single precursor to access entirely different chemical spaces depending on the sequence of reactions.
Core Workflow 1: Direct Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Rationale: Functionalizing the 5-position prior to cyclization allows for the rapid generation of Structure-Activity Relationship (SAR) libraries. The bidentate ligand Pd(dppf)Cl₂ is specifically chosen because its large bite angle accelerates reductive elimination and prevents the basic 2-aminopyridine nitrogen from poisoning the Palladium center[3].
Experimental Protocol
Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-(2-Amino-5-bromopyridin-3-yl)-2-methylbut-3-yn-2-ol (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.2 equiv, 1.2 mmol), and Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%).
Base Addition: Add potassium carbonate (K₂CO₃) (2.5 equiv, 2.5 mmol) as a solid.
Solvent & Degassing: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 10 mL). Causality: The biphasic mixture ensures the solubility of both the organic substrate and the inorganic base, which is critical for the transmetalation step. Purge the flask with Argon for 10 minutes.
Reaction: Seal the flask and heat to 90 °C in a pre-heated oil bath for 12 hours. Monitor reaction completion via LC-MS.
Workup: Cool to room temperature. Dilute with Ethyl Acetate (30 mL) and wash with water (20 mL) followed by brine (20 mL).
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Optimization of Suzuki-Miyaura Coupling Conditions
The table below summarizes the quantitative data driving the selection of the optimal catalytic system.
Entry
Catalyst (5 mol%)
Base (2.5 eq)
Solvent (v/v)
Temp (°C)
Conversion (%)
Isolated Yield (%)
1
Pd(PPh₃)₄
Na₂CO₃
Toluene/H₂O (4:1)
90
65
58
2
Pd(PPh₃)₄
K₂CO₃
Dioxane/H₂O (4:1)
90
78
72
3
Pd(dppf)Cl₂
K₂CO₃
Dioxane/H₂O (4:1)
90
>99
91
4
Pd₂(dba)₃ / XPhos
Cs₂CO₃
Dioxane/H₂O (4:1)
100
95
85
Visualizing the Catalytic Cycle
Caption: Palladium-catalyzed Suzuki-Miyaura catalytic cycle at the 5-bromo position.
Core Workflow 2: Base-Mediated Cyclization to 5-Bromo-7-azaindole
Rationale: To build rigid, bicyclic kinase inhibitors, the acyclic precursor must be cyclized into a 7-azaindole core[4]. The use of a strong base (Potassium tert-butoxide) deprotonates the tertiary alcohol, triggering a retro-Favorskii cleavage. This expels acetone and generates a terminal alkyne in situ, which immediately undergoes a 5-endo-dig cyclization with the adjacent amine to form the pyrrole ring of the azaindole.
Experimental Protocol
Preparation: Dissolve 4-(2-Amino-5-bromopyridin-3-yl)-2-methylbut-3-yn-2-ol (1.0 equiv, 5.0 mmol) in anhydrous N-Methyl-2-pyrrolidone (NMP) (25 mL) under an Argon atmosphere.
Base Addition: Add Potassium tert-butoxide (KOtBu) (3.0 equiv, 15.0 mmol) portion-wise at room temperature. Causality: An excess of base is required to drive both the retro-Favorskii cleavage and the subsequent deprotonation of the amine for cyclization.
Reaction: Heat the reaction mixture to 80 °C for 4 hours. The solution will turn deep brown as the azaindole forms.
Quenching & Workup: Cool the mixture to 0 °C and quench slowly with saturated aqueous NH₄Cl (50 mL). Extract the aqueous layer with Ethyl Acetate (3 x 40 mL).
Washing: Wash the combined organic layers extensively with water (3 x 50 mL) to remove the high-boiling NMP solvent, followed by a final brine wash (50 mL).
Purification: Dry over MgSO₄, concentrate, and purify via recrystallization from hot toluene or silica gel chromatography to yield 5-bromo-1H-pyrrolo[2,3-b]pyridine (5-bromo-7-azaindole).
Troubleshooting & Best Practices
Mitigating Protodebromination: During prolonged Suzuki couplings at high temperatures, protodebromination of the 5-position can occur. To prevent this, strictly degas solvents to remove oxygen, ensure the boronic acid is not degraded (which slows transmetalation), and limit reaction times to <16 hours.
Premature Alkyne Deprotection: The 2-methylbut-3-yn-2-ol group is sensitive to strong bases at elevated temperatures. If performing a Suzuki coupling before cyclization, utilize milder bases (like K₂CO₃ or K₃PO₄) rather than KOtBu or NaOH to keep the protecting group intact[2].
Safety & Handling: 4-(2-Amino-5-bromopyridin-3-yl)-2-methylbut-3-yn-2-ol is classified as an acute oral toxicant (Category 4) and a skin/eye irritant[1]. Always handle within a certified fume hood using standard PPE (nitrile gloves, safety goggles).
References
The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity. Organic & Biomolecular Chemistry.[Link]
Discovery and Toxicological Profiling of Aminopyridines as Orally Bioavailable Selective Inhibitors of PI3-Kinase γ. Journal of Medicinal Chemistry.[Link]
Design of potent and selective hybrid inhibitors of the mitotic kinase Nek2: SAR, structural biology and cellular activity. Journal of Medicinal Chemistry.[Link]
Application Note: Utilizing 4-(2-Amino-5-bromopyridin-3-yl)-2-methylbut-3-yn-2-ol in the Synthesis of 7-Azaindole Kinase Inhibitors
Executive Summary & Strategic Rationale In modern oncology and immunology, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is recognized as a highly privileged pharmacophore. Because its structure perfectly mimics t...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Rationale
In modern oncology and immunology, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is recognized as a highly privileged pharmacophore. Because its structure perfectly mimics the purine ring of ATP, it acts as an exceptionally potent hinge-binder within the kinase domain [1]. Blockbuster targeted therapies, such as the B-RAF inhibitor Vemurafenib, rely on this core to anchor the drug to the kinase active site [1].
The compound 4-(2-Amino-5-bromopyridin-3-yl)-2-methylbut-3-yn-2-ol (CAS: 1262985-25-0) serves as a critical, stable, and advanced intermediate in the synthesis of 5-bromo-7-azaindole. By utilizing the 2-methylbut-3-yn-2-ol moiety, chemists can mask a reactive terminal alkyne during initial cross-coupling, preventing unwanted side reactions. Subsequent base-mediated cleavage and cyclization yield the 7-azaindole core, leaving the 5-bromo position available as a versatile handle for late-stage diversification (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings) to explore structure-activity relationships (SAR) [2].
Physicochemical Profile
To ensure reproducibility and proper handling, the quantitative physicochemical properties of the intermediate are summarized below.
Soluble in DMF, DMSO, NMP, and THF; slightly soluble in DCM
Storage Conditions
2–8 °C, protect from light, store under inert atmosphere (Ar/N₂)
Isotopic Signature (MS)
Distinct 1:1 doublet at m/z 255 [M+H]⁺ (⁷⁹Br) and 257 [M+H]⁺ (⁸¹Br)
Mechanistic Pathway: The Cyclization-Deprotection Cascade
The synthesis of the 7-azaindole core from this intermediate relies on a highly efficient, one-pot deprotection and cyclization cascade.
Causality of the Protecting Group:
Using 2-methyl-3-butyn-2-ol during the initial Sonogashira coupling is a deliberate strategic choice. Unprotected terminal alkynes are highly prone to oxidative dimerization (Glaser homocoupling) in the presence of copper and palladium. The bulky tertiary alcohol of 2-methyl-3-butyn-2-ol sterically shields the alkyne and stabilizes the intermediate. During the cyclization step, treatment with a strong base (such as KOtBu) at elevated temperatures initiates a retro-Favorskii-type elimination. This precisely cleaves the protecting group—releasing acetone gas—and reveals the terminal alkyne in situ. The adjacent basic amino group immediately undergoes an intramolecular 5-endo-dig hydroamination, irreversibly forming the aromatic pyrrole ring [2].
Figure 1: Synthetic workflow from halogenated pyridine to a highly diversified kinase inhibitor library.
Pharmacophore Modeling: 7-Azaindole as a Kinase Hinge Binder
The 7-azaindole core is not merely a structural scaffold; it is the primary pharmacodynamic driver for ATP-competitive inhibition. The N1-H acts as a hydrogen bond donor, while the N7 lone pair acts as a hydrogen bond acceptor. Together, they form a bidentate interaction with the backbone carbonyl and amide NH of the kinase hinge region (e.g., Cys532 in B-RAF) [1].
Figure 2: Bidentate hinge-binding mode of the 7-azaindole scaffold within the kinase ATP pocket.
Validated Experimental Protocols
The following protocols are engineered as self-validating systems, ensuring that intermediate quality is verifiable at every step.
Protocol A: Synthesis of 4-(2-Amino-5-bromopyridin-3-yl)-2-methylbut-3-yn-2-ol via Sonogashira Coupling
Objective: Chemoselective coupling at the highly reactive C3-iodo position over the C5-bromo position.
Preparation: In an oven-dried Schlenk flask, dissolve 2-amino-5-bromo-3-iodopyridine (1.0 equiv) in a degassed mixture of THF and Triethylamine (Et₃N) (1:1 v/v, 0.2 M).
Degassing (Critical Step): Sparge the solution with Argon for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the irreversible oxidation of the Pd(0) active catalyst and to suppress Glaser homocoupling of the alkyne.
Catalyst Addition: Add Pd(PPh₃)₂Cl₂ (0.05 equiv) and CuI (0.05 equiv). The solution will typically transition from yellow to a dark brown/black suspension as the active Cu-acetylide and Pd(0) species form.
Alkyne Addition: Add 2-methyl-3-butyn-2-ol (1.2 equiv) dropwise. Heat the mixture to 55 °C and stir for 4–6 hours.
Self-Validation (In-Process Control): Monitor via TLC (Hexanes:EtOAc 3:1). The starting iodopyridine is highly UV-active; its complete disappearance indicates reaction completion.
Workup: Cool to room temperature, filter through a pad of Celite to remove metal salts, concentrate in vacuo, and purify via silica gel flash chromatography to yield the title compound (CAS 1262985-25-0) [3].
Protocol B: Base-Mediated Cyclization to 5-Bromo-7-azaindole
Objective: One-pot retro-Favorskii deprotection and intramolecular hydroamination.
Preparation: Dissolve 4-(2-Amino-5-bromopyridin-3-yl)-2-methylbut-3-yn-2-ol (1.0 equiv) in anhydrous N-Methyl-2-pyrrolidone (NMP) (0.2 M).
Base Addition: Add Potassium tert-butoxide (KOtBu) (2.5 equiv) in one portion.
Cyclization: Heat the reaction mixture to 80 °C for 2–3 hours. Causality: The elevated temperature is required to drive the elimination of the protecting group as acetone gas, shifting the equilibrium toward the terminal alkyne, which immediately cyclizes.
Self-Validation (LC-MS): Sample the reaction and analyze via LC-MS. Successful cyclization is definitively confirmed by a mass shift of -58 Da (loss of acetone), shifting the parent ion from m/z ~255 to m/z ~197 (for the ⁷⁹Br isotope) [2].
Workup: Quench the reaction by pouring it into ice water. Stir for 1 hour until a precipitate forms. Filter the crude 5-bromo-7-azaindole, wash with cold water, and dry under high vacuum.
Protocol C: Downstream Diversification via Suzuki-Miyaura Coupling
Objective: Functionalization of the C5-bromo handle to build the kinase inhibitor library.
Preparation: Combine 5-bromo-7-azaindole (1.0 equiv), the desired aryl/heteroaryl boronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv) in a 1,4-Dioxane/H₂O mixture (4:1 v/v).
Degassing: Sparge with Argon for 10 minutes.
Coupling: Add Pd(dppf)Cl₂ (0.05 equiv) and heat to 90 °C for 12 hours. Causality: The electron-deficient nature of the pyridine ring highly activates the C5-bromo bond for oxidative addition by the Pd(0) catalyst.
Self-Validation: LC-MS analysis will show the disappearance of the characteristic 1:1 bromine isotopic doublet (M / M+2), replaced by the mass of the newly formed biaryl product.
Workup: Extract with EtOAc, wash with brine, dry over Na₂SO₄, and purify via preparative HPLC.
References
Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical and Pharmaceutical Bulletin, 66(1), 29-36. URL:[Link]
Li, J., et al. (2018). Preparation method of 5-bromo-7-azaindole. Patent CN109081840B.
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Purification of 4-(2-Amino-5-bromopyridin-3-yl)-2-methylbut-3-yn-2-ol via Flash Chromatography
Executive Summary Purifying 4-(2-Amino-5-bromopyridin-3-yl)-2-methylbut-3-yn-2-ol presents a unique chromatographic challenge. The molecule features a highly basic 2-aminopyridine core, a polar tertiary alcohol, a rigid...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Purifying 4-(2-Amino-5-bromopyridin-3-yl)-2-methylbut-3-yn-2-ol presents a unique chromatographic challenge. The molecule features a highly basic 2-aminopyridine core, a polar tertiary alcohol, a rigid alkyne, and a lipophilic bromine atom. Because it is typically synthesized via a Sonogashira cross-coupling reaction [1][1], the crude mixture often contains metal catalysts that complicate isolation. This guide provides field-proven troubleshooting strategies, solvent systems, and protocols to isolate this compound with >95% purity while preventing on-column degradation.
Troubleshooting & FAQs
Q1: Why does my product streak across multiple fractions on standard bare silica gel?A: The streaking is driven by secondary ion-exchange interactions. Bare silica gel contains residual acidic silanol groups (-SiOH) with a pKₐ of approximately 4.5 to 5.0. The 2-aminopyridine moiety is basic enough to protonate and bind electrostatically to these deprotonated silanol sites (-SiO⁻) [2][2]. This causes the compound to drag through the column rather than eluting in a discrete, symmetrical band.
Q2: What is the most effective Normal-Phase solvent system to prevent this tailing?A: A gradient of Dichloromethane (DCM) and Methanol (MeOH) supplemented with 1% Triethylamine (TEA) or 1% aqueous Ammonia (NH₄OH) . The TEA acts as a sacrificial base, dynamically capping the acidic silanol sites so the aminopyridine core interacts primarily via standard adsorption/desorption rather than destructive ion exchange [3][3].
Q3: Should I consider Reverse-Phase (C18) Flash Chromatography for this molecule?A: Yes, reverse-phase chromatography is highly recommended. However, standard acidic modifiers (like 0.1% TFA) will fully ionize the aminopyridine, causing it to elute too near the solvent front. Instead, use a high-pH mobile phase (e.g., Water/Acetonitrile with 0.1% NH₄OH, pH ~9). This keeps the aminopyridine in its unionized (free-base) form, maximizing its hydrophobic interaction with the C18 chains and yielding sharp peaks [4][4].
Q4: My crude mixture is from a Sonogashira coupling. How do I handle the catalyst residues before loading?A: Sonogashira couplings leave behind Palladium (Pd) and Copper (Cu) salts [1][1]. Loading these directly onto a silica column can catalyze the hydration or degradation of the alkyne moiety during purification. Pre-treat the crude mixture with an aqueous EDTA wash to chelate the copper, or filter the dissolved crude through a plug of thiol-functionalized silica (a metal scavenger) before performing flash chromatography.
Solvent System Performance Data
The following table summarizes the quantitative and qualitative performance of various solvent systems for purifying this specific aminopyridine derivative.
Solvent System
Chromatography Phase
Modifier
Peak Shape
Retention Factor (k')
Recommended Use
Hexane / EtOAc
Normal (Bare Silica)
None
Severe Tailing
Irreversible
Not recommended.
DCM / MeOH
Normal (Bare Silica)
1% TEA
Sharp
k' ~ 0.2 - 0.4
Best for large-scale crude purification.
Water / MeCN
Reverse (C18)
0.1% Formic Acid
Moderate Tailing
Early elution
LC-MS analysis only.
Water / MeCN
Reverse (C18)
0.1% NH₄OH (pH 9)
Excellent
Strong retention
Best for final high-purity isolation.
Experimental Protocols
Protocol A: Normal-Phase Purification (Silica Gel with TEA Passivation)
Use this protocol for initial bulk purification of the crude Sonogashira reaction mixture.
Column Equilibration: Flush the bare silica column with 3 column volumes (CV) of DCM containing 1% TEA. This step is critical to neutralize the acidic silanol sites before the compound enters the column.
Sample Loading (Dry Load): Dissolve the crude 4-(2-Amino-5-bromopyridin-3-yl)-2-methylbut-3-yn-2-ol in a minimal amount of DCM/MeOH. Add Celite 545 (approx. 2x the mass of the crude) and evaporate to a free-flowing powder. Dry loading prevents the band broadening typically caused by the polar tertiary alcohol.
Gradient Elution: Run a gradient from 100% DCM (with 1% TEA) to 90:10 DCM:MeOH (with 1% TEA) over 12 CVs.
Fraction Recovery: Pool fractions containing the product. To remove residual TEA, co-evaporate the pooled fractions with toluene (2 x 10 mL) under reduced pressure.
Use this protocol for final polishing to achieve >99% purity.
Mobile Phase Preparation: Prepare Buffer A (HPLC-grade Water + 0.1% NH₄OH) and Buffer B (HPLC-grade Acetonitrile). Ensure the pH of Buffer A is approximately 9.0.
Sample Dissolution: Dissolve the metal-scavenged crude in a minimal volume of DMSO (maximum 2% of the total column volume to prevent solvent-front breakthrough).
Gradient Elution: Elute from 10% B to 60% B over 15 CVs. The lipophilic bromine atom ensures adequate retention, while the basic pH keeps the aminopyridine neutral.
Lyophilization: Freeze the pooled product fractions and lyophilize to obtain the pure free-base solid without thermal degradation.
Workflow Visualization
Workflow for purifying basic polar heterocycles from Sonogashira reaction mixtures.
References
Novel Class of Colony-Stimulating Factor 1 Receptor Kinase Inhibitors Based on an o-Aminopyridyl Alkynyl Scaffold as Potential Treatment for Inflammatory Disorders. ACS Publications (Journal of Medicinal Chemistry).1
Column Characterization and Selection Systems in Reversed-Phase High-Performance Liquid Chromatography. ACS Publications (Chemical Reviews).3
Fit-for-Purpose Development of the Enabling Route to Crizotinib (PF-02341066). ACS Publications (Organic Process Research & Development).4
Optimizing catalyst loading for 4-(2-Amino-5-bromopyridin-3-yl)-2-methylbut-3-yn-2-ol coupling reactions
Welcome to the Technical Support Center for advanced cross-coupling methodologies. This guide is specifically engineered for researchers and process chemists synthesizing 4-(2-Amino-5-bromopyridin-3-yl)-2-methylbut-3-yn-...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for advanced cross-coupling methodologies. This guide is specifically engineered for researchers and process chemists synthesizing 4-(2-Amino-5-bromopyridin-3-yl)-2-methylbut-3-yn-2-ol via the Sonogashira reaction.
Synthesizing this specific scaffold requires coupling 2-methylbut-3-yn-2-ol with a di-halogenated pyridine (typically 2-amino-5-bromo-3-iodopyridine). The primary challenge is achieving high regioselectivity at the 3-position while suppressing alkyne homocoupling and catalyst deactivation [1]. This guide provides field-proven insights into optimizing palladium (Pd) and copper (Cu) catalyst loadings to achieve scalable, high-yield conversions.
Mechanistic Pathway & Deactivation Vectors
To optimize catalyst loading, we must first understand the causality of catalyst failure. The diagram below illustrates the catalytic cycle, specifically highlighting how excess heat or oxygen drives the active Pd(0) species into irreversible Pd black agglomeration, a primary reason why high catalyst loadings often paradoxically lower yields.
Fig 1: Sonogashira catalytic cycle highlighting the pathway to Pd black deactivation.
FAQ: Catalyst Loading & Reaction Optimization
Q: Why does my reaction stall at 60-70% conversion when using the standard 5 mol% Pd / 5 mol% Cu loading?A: High catalyst loading accelerates the initial kinetics but rapidly depletes the terminal alkyne through Glaser homocoupling (forming a conjugated diyne). This side reaction is catalyzed by Cu in the presence of trace oxygen. Furthermore, high concentrations of active Pd(0) without sufficient substrate lead to rapid agglomeration into inactive Pd black. Solution: Lower the Pd loading to 1.0–2.5 mol% and the Cu loading to 0.5–1.0 mol% to maintain a steady state of active catalyst [2].
Q: I am observing coupling at both the 3-position and the 5-position. How do I improve regioselectivity?A: The 3-position (iodine) undergoes oxidative addition with Pd(0) orders of magnitude faster than the 5-position (bromine) due to the weaker C–I bond energy (approx. 65 kcal/mol vs 81 kcal/mol for C–Br). If over-coupling occurs, your reaction temperature is too high. Lower the temperature to 40–45°C. At this temperature, the C–I bond is cleanly activated while the C–Br bond remains inert [1].
Q: Can I run this reaction copper-free to completely eliminate Glaser homocoupling?A: Yes, but it requires a trade-off. Copper-free Sonogashira couplings rely on amine-mediated deprotonation of the alkyne directly onto the Pd(II) center. This requires highly electron-rich, bulky ligands (like XPhos) or elevated temperatures [3]. Because 2-methylbut-3-yn-2-ol can undergo retro-Favorskii cleavage (loss of acetone) at high temperatures in strong base, maintaining a low-loading Cu co-catalyst (0.5 mol%) at mild temperatures is generally more scalable.
Troubleshooting Guide: Common Failure Modes
Issue: Formation of dehalogenated byproduct (2-amino-5-bromopyridine).
Causality: Hydride transfer from the amine base (e.g., triethylamine) to the Pd(II)-aryl intermediate, followed by reductive elimination.
Resolution: Switch the base from triethylamine (Et₃N) to diisopropylamine (DIPA). DIPA is more sterically hindered, which significantly retards the β-hydride elimination pathway responsible for the reduction of the aryl halide.
Issue: The reaction mixture turns pitch black within the first 15 minutes.
Causality: Massive oxygen ingress. Oxygen oxidizes the phosphine ligands (e.g., PPh₃ to O=PPh₃), stripping the Pd(0) center of its stabilizing ligands and causing it to precipitate as elemental palladium (Pd black).
Resolution: Implement a strict freeze-pump-thaw degassing protocol (minimum 3 cycles) rather than simple nitrogen bubbling.
Issue: Product co-elutes with the Glaser dimer during silica gel chromatography.
Causality: 2-methylbut-3-yn-2-ol is highly polar, and its homocoupled dimer shares a similar Rf value to the target product in standard EtOAc/Hexane gradients.
Resolution: Prevent dimer formation entirely by keeping CuI loading below 1 mol%. If the dimer is already present, wash the crude organic layer with a 10% aqueous silver nitrate (AgNO₃) solution prior to chromatography to selectively complex and remove the diyne.
The following table summarizes the causal impact of optimizing the catalyst loading and conditions from standard literature starting points to a process-optimized state.
Parameter
Standard Conditions
Optimized Conditions
Causality / Mechanistic Impact
Pd(PPh₃)₂Cl₂
5.0 mol%
1.0 mol%
Reduces Pd black agglomeration; limits API heavy metal contamination.
CuI
5.0 mol%
0.5 mol%
Drastically reduces Glaser homocoupling of the alkynol.
Temperature
80°C
45°C
Prevents retro-Favorskii cleavage; ensures strict I vs. Br regioselectivity.
Base
Et₃N (Solvent)
DIPA (2.0 equiv)
Hindered amine prevents hydride-transfer dehalogenation of the aryl halide.
Solvent
DMF
THF
THF allows for easier aqueous workup and product extraction.
Yield
~65%
>88%
Maximized mass balance driven by suppression of side reactions.
This protocol is designed as a self-validating system . At each critical phase, visual or physical checkpoints are provided to ensure the chemical integrity of the step before proceeding.
Step 1: Rigorous Degassing (The most critical step for low-loading success)
Charge a Schlenk flask with 2-amino-5-bromo-3-iodopyridine (1.0 equiv, 10 mmol) and THF (0.2 M).
Add Diisopropylamine (DIPA, 2.0 equiv).
Perform three freeze-pump-thaw cycles using liquid nitrogen.
Validation Checkpoint: During the final thaw under Argon, no gas bubbles should evolve from the liquid phase. If bubbling is observed, perform a fourth cycle.
Step 2: Catalyst Activation
Under a positive flow of Argon, quickly add Pd(PPh₃)₂Cl₂ (1.0 mol%) and CuI (0.5 mol%).
Stir at room temperature for 5 minutes.
Validation Checkpoint: The solution should transition to a clear, pale yellow/orange. If the solution turns dark brown or black immediately, the system is contaminated with oxygen. Abort, discard, and restart.
Step 3: Alkyne Addition and Coupling
Add 2-methylbut-3-yn-2-ol (1.2 equiv) dropwise via a gas-tight syringe over 10 minutes.
Warm the reaction to 45°C and stir for 4 hours.
Validation Checkpoint: A white/pale precipitate (DIPA·HI salt) will begin to form within 20 minutes. The steady accumulation of this salt is a direct visual proxy for reaction progression.
Step 4: Quench and Workup
Cool the reaction to room temperature and dilute with ethyl acetate (EtOAc).
Filter the mixture through a short pad of Celite to remove the DIPA·HI salts and trace Pd.
Wash the filtrate with saturated aqueous NH₄Cl (to remove Cu traces) and brine. Dry over MgSO₄, filter, and concentrate under reduced pressure to yield the crude 4-(2-Amino-5-bromopyridin-3-yl)-2-methylbut-3-yn-2-ol.
References
Zhu, Q., Liao, L., Cheng, G., Yang, W., Deng, Y., & Yang, D. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6(3), 121-133.[Link]
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.[Link]
Gasser, G., Neukamm, M. A., Ewers, A., Brosch, O., Weyhermüller, T., & Metzler-Nolte, N. (2009). Synthesis and Characterization of Dicobalthexacarbonyl-Alkyne Derivatives of Amino Acids, Peptides, and Peptide Nucleic Acid (PNA) Monomers. Inorganic Chemistry, 48(7), 3157-3166. (Discusses advanced Sonogashira conditions and limitations).[Link]
Troubleshooting
Technical Support Center: Troubleshooting 4-(2-Amino-5-bromopyridin-3-yl)-2-methylbut-3-yn-2-ol Cyclization
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals synthesizing 5-bromo-7-azaindole derivatives.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals synthesizing 5-bromo-7-azaindole derivatives.
The cyclization of 4-(2-amino-5-bromopyridin-3-yl)-2-methylbut-3-yn-2-ol is not a simple single-step reaction; it involves a delicate cascade. First, a base-mediated retro-Favorskii reaction cleaves the acetone protecting group. Second, the resulting highly reactive terminal alkyne undergoes an intramolecular 5-endo-dig cyclization to form the pyrrole ring . Because this cascade relies on reactive intermediates under harsh basic conditions, deviations in your protocol can lead to a complex profile of side products.
Below is a comprehensive breakdown of the reaction pathways, troubleshooting FAQs, and an optimized, self-validating protocol to ensure high-yield synthesis.
Reaction Pathway & Side-Product Visualization
Reaction pathway and side-product formation during 5-bromo-7-azaindole synthesis.
Q1: Why am I seeing significant debromination (formation of 7-azaindole instead of 5-bromo-7-azaindole)?Causality: Debromination is a reductive side reaction. In this specific cascade, it almost exclusively stems from residual Palladium (Pd) and Copper (Cu) catalysts carried over from the preceding Sonogashira coupling step. Under strongly basic conditions at elevated temperatures (e.g., KOtBu at >80 °C), these trace metals catalyze the hydrodehalogenation of the electron-deficient pyridine ring [[1]]([Link]).
Solution:
Implement a rigorous metal scavenging step (e.g., using functionalized silica such as SiliaMetS Thiol or performing aqueous ammonia washes) on the starting material before attempting the cyclization.
Strictly control the reaction temperature. Do not exceed 80 °C, as higher temperatures exponentially increase the rate of debromination .
Q2: How do I minimize the retention of the acetone protecting group (formation of 2-(2-hydroxypropan-2-yl)-5-bromo-7-azaindole)?Causality: The 2-methylbut-3-yn-2-ol moiety acts as an acetone-protected alkyne. The retro-Favorskii cleavage requires a sufficiently strong base to deprotonate the tertiary alcohol and expel acetone. If the base is too weak (e.g., K₂CO₃) or if trace water is present (which quenches the alkoxide), the intermediate undergoes direct cyclization without losing the acetone moiety.
Solution: Use Potassium tert-butoxide (KOtBu) in anhydrous N-methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF) [[2]](). Ensure all solvents are strictly anhydrous (<50 ppm water) and reagents are stored under inert gas.
Q3: What causes the formation of dark, tarry baseline impurities, and how can I prevent them?Causality: The transient deprotected intermediate, 2-amino-5-bromo-3-ethynylpyridine, is highly reactive. In the presence of oxygen, terminal alkynes undergo oxidative Glaser coupling, leading to dimers and complex polymeric tars. Furthermore, the electron-rich pyrrole ring of the formed azaindole is susceptible to N-oxidation.
Solution: Thoroughly degas the solvent by sparging with Argon or Nitrogen for at least 15–30 minutes prior to reagent addition. Maintain a strict inert atmosphere throughout the entire reaction and workup preparation.
Q4: Which base and solvent combination provides the highest yield and lowest side-product profile?Causality: The solvent must solubilize the polar intermediates and support the strong basicity of the reagent. NMP's high dielectric constant stabilizes the transition state of the intramolecular cyclization, while KOtBu provides the necessary pKa (~17) to drive the retro-Favorskii reaction efficiently .
Solution: KOtBu in NMP at 70–80 °C is the industry standard for this transformation, consistently yielding >90% conversion with minimal side products .
Quantitative Data: Effect of Base and Solvent on Cyclization Profile
To illustrate the causality of reagent selection, the following table summarizes the impact of various base/solvent systems on the reaction outcome:
Base (Equivalents)
Solvent
Temperature (°C)
Conversion to Target (%)
Major Side Product Observed
K₂CO₃ (3.0 eq)
DMF
100
< 20%
2-(2-Hydroxypropan-2-yl)-5-bromo-7-azaindole
NaOH (5.0 eq)
EtOH
80
45%
Unreacted starting material
KOtBu (2.2 eq)
THF
65
60%
Incomplete conversion (Slow reaction rate)
KOtBu (2.2 eq)
NMP
80
> 90%
Trace debromination (if Pd is present)
KOtBu (2.2 eq)
NMP
120
70%
7-Azaindole (Debromination due to excessive heat)
Experimental Protocol: Optimized Synthesis of 5-Bromo-7-azaindole
This self-validating protocol ensures the complete cleavage of the acetone protecting group while suppressing debromination and oxidation , .
Step 1: Preparation & Degassing
Charge a flame-dried Schlenk flask with Potassium tert-butoxide (KOtBu) (2.2 equivalents) under a strict Argon atmosphere.
Add anhydrous N-methyl-2-pyrrolidone (NMP) (10 mL per gram of substrate).
Sparge the suspension with Argon for 15 minutes to remove dissolved oxygen and prevent Glaser coupling.
Step 2: Substrate Addition
Dissolve 4-(2-Amino-5-bromopyridin-3-yl)-2-methylbut-3-yn-2-ol (1.0 equivalent) in a minimum volume of anhydrous NMP.
Add this solution dropwise to the KOtBu suspension at room temperature.
Scientific rationale: Dropwise addition prevents localized exotherms that can drive the polymerization of the highly reactive terminal alkyne intermediate.
Step 3: Heating & Cyclization
Gradually heat the reaction mixture to 70–80 °C.
Maintain the temperature strictly below 80 °C to prevent hydrodehalogenation.
Monitor the reaction via TLC (Petroleum Ether/Ethyl Acetate) or LC-MS. The retro-Favorskii cleavage and subsequent cyclization typically reach completion within 2–3 hours .
Step 4: Quenching & Isolation
Cool the mixture to 0 °C using an ice bath.
Slowly quench the reaction by adding ice-cold distilled water dropwise. The target product, 5-bromo-7-azaindole, will begin to precipitate as the highly polar NMP mixes with water.
Extract the aqueous mixture with Ethyl Acetate (3x).
Wash the combined organic layers with brine (5x). Scientific rationale: Extensive brine washing is mandatory to thoroughly partition and remove the NMP solvent from the organic phase.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via recrystallization or silica gel chromatography to achieve >99% purity.
References
Source: Google Patents (Patent CN109081840B)
Title: Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis
Source: PubMed Central (PMC)
URL: [Link]
Comparative Reactivity Guide: 4-(2-Amino-5-bromopyridin-3-yl)-2-methylbut-3-yn-2-ol vs. 5-Bromo-2-aminopyridine
Executive Summary & Chemical Context In modern drug discovery and heterocyclic synthesis, the selection of starting materials dictates the efficiency of the entire synthetic route. This guide provides an objective, data-...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Context
In modern drug discovery and heterocyclic synthesis, the selection of starting materials dictates the efficiency of the entire synthetic route. This guide provides an objective, data-driven comparison between 5-bromo-2-aminopyridine (5-BAP) —a foundational, bifunctional building block—and its advanced derivative, 4-(2-Amino-5-bromopyridin-3-yl)-2-methylbut-3-yn-2-ol (Compound A) .
While 5-BAP is prized for its broad orthogonal reactivity (allowing independent functionalization of the amine, the C3 position, and the C5 bromide)[1], Compound A is a highly specialized, functionally dense intermediate. It is specifically engineered to serve as a direct precursor to 5-bromo-7-azaindole scaffolds, which are critical pharmacophores in kinase inhibitors and anti-trypanosomal agents[2],[3].
Structural and Electronic Profiling
The fundamental difference between these two molecules lies at the C3 position of the pyridine ring:
5-Bromo-2-aminopyridine (5-BAP): Features an unhindered primary amine at C2. The strong electron-donating effect of the amine activates the ortho position (C3) toward electrophilic aromatic substitution, making it highly susceptible to halogenation (e.g., iodination via NIS)[1]. The C5 bromide is primed for transition-metal-catalyzed cross-coupling.
Compound A: The C3 position is occupied by a bulky 3-hydroxy-3-methylbut-1-ynyl group. This substituent sterically shields the C2 amine, significantly reducing its nucleophilicity in standard alkylation or acylation reactions. However, this alkyne is not a dead-end; it is a "masked" reactive site designed to undergo an intramolecular cascade reaction[4].
Quantitative Data: Comparative Reactivity Matrix
Parameter
5-Bromo-2-aminopyridine (5-BAP)
4-(2-Amino-5-bromopyridin-3-yl)-2-methylbut-3-yn-2-ol (Compound A)
Primary Synthetic Role
Foundational building block
Advanced 7-azaindole cyclization precursor
C3 Reactivity
Highly reactive to electrophiles (e.g., NIS, I
2
)
Blocked; chemically inert to electrophiles
Amine (C2) Sterics
Unhindered, highly nucleophilic
Sterically hindered by the ortho-alkyne
Cyclization Potential
None (requires prior C3 functionalization)
High (direct one-pot conversion to 7-azaindole)
Cross-Coupling (C5)
Excellent (Suzuki, Buchwald-Hartwig)
Good, but the tertiary alcohol may require protection
Thermal/Basic Stability
High (Stable >150°C)
Moderate (Prone to retro-Favorskii fragmentation under basic stress)
Mechanistic Deep-Dive: The Azaindole Cyclization
The true value of Compound A lies in its programmed reactivity. The 2-methylbut-3-yn-2-ol moiety acts as a protected terminal acetylene. When exposed to a strong base, the tertiary alcohol undergoes a retro-Favorskii fragmentation , expelling acetone to reveal a highly reactive terminal alkyne[4].
Because the C2 amine is in close spatial proximity to this newly formed alkyne, it immediately undergoes a base-catalyzed 5-endo-dig intramolecular hydroamination . This cascade efficiently constructs the pyrrole ring, yielding the highly valuable 5-bromo-7-azaindole core in a single pot[2]. 5-BAP cannot achieve this without first undergoing C3 iodination followed by Sonogashira coupling.
Synthetic workflow from 5-BAP to 5-bromo-7-azaindole via Compound A.
As an application scientist, it is critical to understand why specific reagents are chosen. The following protocols detail the synthesis and utilization of Compound A, complete with self-validating checkpoints.
Protocol 1: Synthesis of Compound A via Sonogashira Coupling
Objective: Convert 3-iodo-5-bromo-2-aminopyridine (derived from 5-BAP) into Compound A.
Reagent Preparation: In a rigorously degassed flask, combine 3-iodo-5-bromo-2-aminopyridine (1.0 equiv), Pd(PPh
3
)
2
Cl
2
(0.05 equiv), and CuI (0.10 equiv).
Causality: CuI acts as a co-catalyst to form the highly nucleophilic copper acetylide, which transmetalates with the Pd(II) complex. Degassing is critical to prevent the oxidative Glaser homocoupling of the alkyne.
Solvent/Base Addition: Add a mixture of Triethylamine (TEA) and THF (1:1 v/v).
Causality: TEA serves a dual purpose: it acts as the base to deprotonate the alkyne and coordinates with the metal centers to stabilize the catalytic cycle.
Alkyne Addition: Add 2-methylbut-3-yn-2-ol (1.2 equiv) dropwise at room temperature. Stir at 50°C for 4-6 hours.
Causality: This specific alkyne is chosen over acetylene gas because it is a cheap, easily handled liquid that acts as a "protected" alkyne, preventing premature or uncontrolled reactivity.
Validation (TLC & Workup): Monitor via TLC (Hexanes/EtOAc 3:1). The starting material (high Rf) should disappear, replaced by a lower Rf, UV-active spot (Compound A). Quench with saturated aqueous NH
4
Cl to complex and remove copper salts (the aqueous layer will turn bright blue). Extract with EtOAc, dry over Na
2
SO
4
, and concentrate.
Protocol 2: One-Pot Deprotection and Cyclization to 5-Bromo-7-azaindole
Objective: Utilize Compound A's programmed reactivity to form the azaindole core[4],[2].
Base Activation: Dissolve Potassium tert-butoxide (KOtBu, 2.2 equiv) in anhydrous N-methylpyrrolidone (NMP) and heat to 80 °C.
Causality: KOtBu is selected due to its sufficient basicity to initiate the retro-Favorskii fragmentation. NMP is crucial here; as a highly polar aprotic solvent, it effectively solvates the potassium cation, leaving the tert-butoxide anion "naked" and highly reactive.
Substrate Addition: Dissolve Compound A (1.0 equiv) in NMP and add it dropwise to the heated base solution. Stir for 2-3 hours at 80-85 °C.
Causality: Dropwise addition prevents localized concentration spikes, minimizing intermolecular side reactions and favoring the intramolecular cyclization.
Validation (TLC & Workup): Monitor via TLC (DCM/MeOH 10:1). The reaction is complete when the starting material is entirely consumed. Cool the mixture and pour it into ice water. The target 5-bromo-7-azaindole will precipitate as a solid. Filter and wash with water to remove residual NMP. The expected purity of the crude solid is typically >95%[4].
Base-catalyzed retro-Favorskii fragmentation and cyclization mechanism.
References
[4] Preparation method of 5-bromo-7-azaindole (Patent CN109081840B). Google Patents. 4
[1] Environment-Friendly Bromination of Aromatic Heterocycles Using a Bromide–Bromate Couple in an Aqueous Medium. ACS Publications. 1
[2] Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. Journal of Medicinal Chemistry, ACS Publications. 2
[3] The Azaindole Framework in the Design of Kinase Inhibitors. MDPI. 3
A Comparative Guide to the Mass Spectrometry Fragmentation Analysis of 4-(2-Amino-5-bromopyridin-3-yl)-2-methylbut-3-yn-2-ol
For researchers and professionals in drug development and chemical analysis, understanding the structural nuances of novel compounds is paramount. Mass spectrometry stands as a cornerstone analytical technique for this p...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers and professionals in drug development and chemical analysis, understanding the structural nuances of novel compounds is paramount. Mass spectrometry stands as a cornerstone analytical technique for this purpose, with the fragmentation pattern serving as a molecular fingerprint. This guide provides an in-depth comparative analysis of the predicted mass spectrometry fragmentation patterns of 4-(2-Amino-5-bromopyridin-3-yl)-2-methylbut-3-yn-2-ol , a molecule possessing a unique combination of a substituted pyridine ring, a tertiary alcohol, and a terminal alkyne.
This document moves beyond a simple recitation of data to offer a predictive and comparative framework for analyzing this molecule under different ionization conditions. By dissecting the fragmentation behavior of its constituent functional groups, we can anticipate the key bond cleavages and rearrangements, providing a robust guide for structural elucidation.
Introduction to the Analyte and Ionization Techniques
The target molecule, 4-(2-Amino-5-bromopyridin-3-yl)-2-methylbut-3-yn-2-ol, with a molecular weight of 255.11 g/mol , presents several interesting features for mass spectrometry analysis. The presence of a basic amino group on the pyridine ring makes it amenable to positive ion mode analysis. The tertiary alcohol, terminal alkyne, and the bromine atom all offer distinct and predictable fragmentation pathways.
This guide will compare the expected fragmentation patterns under two common "soft" ionization techniques: Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI). While both are designed to produce intact molecular ions with minimal fragmentation in the source, the subtle differences in their ionization mechanisms can lead to variations in the resulting mass spectra, particularly when collision-induced dissociation (CID) is applied in tandem mass spectrometry (MS/MS).[1][2][3] ESI is particularly well-suited for polar molecules and tends to be a gentler ionization method, while APCI is effective for less polar and thermally stable compounds and can sometimes induce more in-source fragmentation.[1][4][5]
Predicted Fragmentation Patterns: A Comparative Analysis
The fragmentation of 4-(2-Amino-5-bromopyridin-3-yl)-2-methylbut-3-yn-2-ol is expected to be dominated by cleavages related to its most labile functional groups: the tertiary alcohol and the propargylic position.
Fragmentation of the Tertiary Alcohol Moiety
Tertiary alcohols are known to undergo characteristic fragmentation patterns in mass spectrometry.[6][7][8][9][10] The molecular ion peak for tertiary alcohols is often weak or absent.[7][8] Key fragmentation pathways include:
α-Cleavage: The bond between the carbon bearing the hydroxyl group and an adjacent carbon is cleaved. In this molecule, this would involve the loss of a methyl radical (•CH₃) to form a resonance-stabilized oxonium ion.
Dehydration: The loss of a water molecule (H₂O) is a common fragmentation pathway for alcohols, resulting in a peak at [M-18]⁺.[7][8][9][10]
Fragmentation of the Alkyne Moiety
Terminal alkynes also exhibit predictable fragmentation behavior.[11] A key fragmentation is the cleavage of the bond alpha to the triple bond, leading to the formation of a stable propargyl cation. In this molecule, this would involve cleavage between the pyridine ring and the alkyne. Another characteristic fragmentation is the loss of a hydrogen atom from the terminal alkyne, which is not present in this molecule as it is substituted.[11]
Fragmentation of the Substituted Pyridine Ring
The fragmentation of the pyridine ring itself is less likely to be the primary pathway, especially with soft ionization techniques. However, cleavages involving the substituents are expected. The amino group can influence the fragmentation, and the bromine atom provides a characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) that will be evident in the mass spectra of bromine-containing fragments.[12] The loss of HCN or HNC from the pyridine ring is a known fragmentation pathway for pyridines under higher energy conditions.[13]
Comparative Fragmentation under ESI-MS/MS vs. APCI-MS/MS
While both techniques will likely produce the protonated molecule [M+H]⁺ as the precursor ion, the extent and nature of fragmentation upon CID may differ.
Ionization Technique
Expected Precursor Ion
Dominant Fragmentation Pathways
Key Fragment Ions (Predicted m/z)
ESI-MS/MS
[M+H]⁺ (m/z 256/258)
- Loss of water (-18) - Loss of a methyl radical (-15) followed by loss of water - Cleavage of the C-C bond between the alcohol and alkyne
238/240, 241/243, 223/225, 59
APCI-MS/MS
[M+H]⁺ (m/z 256/258)
- More pronounced loss of water due to thermal effects in the source - Potential for more extensive fragmentation of the pyridine ring
238/240 (likely more intense), 241/243, 223/225, 59, and potentially smaller fragments from ring cleavage
Note: The m/z values are presented as pairs (e.g., 256/258) to account for the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br).
Proposed Fragmentation Pathways
The following diagrams illustrate the predicted fragmentation pathways for the protonated molecule.
Caption: Predicted ESI-MS/MS fragmentation of 4-(2-Amino-5-bromopyridin-3-yl)-2-methylbut-3-yn-2-ol.
Caption: Predicted APCI-MS/MS fragmentation with potential for increased thermal degradation.
Experimental Protocols
To validate these predictions, the following experimental workflow is recommended.
Sample Preparation
Dissolve 1 mg of 4-(2-Amino-5-bromopyridin-3-yl)-2-methylbut-3-yn-2-ol in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.
Incorporate 0.1% formic acid into the final solution to promote protonation for positive ion mode analysis.
LC-MS/MS Analysis
Liquid Chromatography (LC) Parameters:
Column: A standard C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
Mobile Phase A: 0.1% Formic acid in water.
Mobile Phase B: 0.1% Formic acid in acetonitrile.
Gradient: A suitable gradient from 5% to 95% B over several minutes to ensure good separation and peak shape.
Flow Rate: 0.3-0.5 mL/min.
Injection Volume: 1-5 µL.
Mass Spectrometry (MS) Parameters:
Ionization Modes: ESI positive and APCI positive.
Scan Mode: Full scan MS to identify the precursor ion, followed by product ion scans (MS/MS) of the protonated molecule ([M+H]⁺).
Collision Energy: A ramp of collision energies (e.g., 10-40 eV) should be applied to observe the full range of fragment ions.
Source Parameters (to be optimized):
ESI: Capillary voltage, nebulizer gas pressure, drying gas flow, and temperature.
APCI: Corona discharge current, nebulizer gas pressure, vaporizer temperature, and drying gas flow.
The experimental workflow is visualized below.
Caption: Recommended experimental workflow for fragmentation analysis.
Conclusion
The structural elucidation of novel chemical entities like 4-(2-Amino-5-bromopyridin-3-yl)-2-methylbut-3-yn-2-ol via mass spectrometry is a predictive science grounded in the fundamental principles of chemical reactivity. This guide provides a comprehensive, albeit predictive, comparison of its fragmentation behavior under ESI and APCI conditions. The dominant fragmentation pathways are expected to involve the loss of water and a methyl radical from the tertiary alcohol moiety, alongside characteristic propargylic cleavage. The bromine atom will serve as a crucial isotopic marker for fragment identification. By following the outlined experimental protocols, researchers can validate these predictions and gain definitive structural insights into this and other similarly complex molecules.
References
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Welcome to the definitive safety and operational guide for handling and disposing of 4-(2-Amino-5-bromopyridin-3-yl)-2-methylbut-3-yn-2-ol . As a highly specialized building block frequently utilized in Sonogashira cross...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the definitive safety and operational guide for handling and disposing of 4-(2-Amino-5-bromopyridin-3-yl)-2-methylbut-3-yn-2-ol . As a highly specialized building block frequently utilized in Sonogashira cross-coupling reactions for drug discovery, this compound presents unique handling and disposal challenges.
As a Senior Application Scientist, I have designed this protocol to move beyond basic instructions. By understanding the chemical causality behind these safety measures, your laboratory can ensure strict regulatory compliance, environmental stewardship, and the highest standards of operational safety.
Physicochemical Profile & Quantitative Hazard Data
Before handling the material, operators must familiarize themselves with its baseline properties. The following table summarizes the critical quantitative data and hazard classifications derived from standardized safety assessments[1],[2].
Mechanistic Hazard Assessment: The Causality of Risk
Understanding why a chemical requires specific handling is the foundation of a self-validating safety system. The disposal and operational protocols for this compound are dictated by three distinct structural motifs:
The Bromopyridine Core (Halogenated Waste): The presence of the bromine atom fundamentally dictates the compound's end-of-life management. Halogenated organic compounds exhibit high environmental persistence and mobility[3]. If mistakenly routed to a standard non-halogenated waste stream (which is often repurposed for fuel blending in cement kilns), the combustion of brominated compounds at insufficient temperatures can lead to the formation of highly toxic polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs). The EPA mandates that halogenated wastes undergo high-temperature incineration (>1,200 °C) in facilities equipped with specialized caustic scrubbers to neutralize the hydrobromic acid (HBr) gas generated during thermal destruction[4].
The Internal Alkyne & Tertiary Alcohol: The 2-methylbut-3-yn-2-ol moiety features an internal alkyne and a tertiary propargylic alcohol. While internal alkynes lack the acidic proton that makes terminal alkynes prone to forming explosive heavy-metal acetylides, the propargylic alcohol structure can undergo dehydration under strongly acidic conditions, generating reactive enyne intermediates. Therefore, waste streams containing this compound must be kept neutral or slightly basic and strictly segregated from strong acids.
Aminopyridine Toxicity: The aminopyridine core is a well-documented pharmacophore that often interacts with biological targets, such as ion channels. This biological activity is reflected in its GHS classification as Harmful if Swallowed (H302)[2]. This necessitates stringent engineering controls to prevent inhalation or mucosal deposition of airborne particulates.
Operational Handling Protocol
To maintain scientific integrity and personnel safety, execute the following step-by-step methodology during laboratory use:
Engineering Controls: All weighing, transferring, and reaction setups must be conducted inside a certified chemical fume hood with a minimum face velocity of 100 fpm.
Personal Protective Equipment (PPE): Don standard laboratory PPE, including safety goggles, a flame-resistant lab coat, and nitrile gloves. Expert Tip: If handling concentrated solutions of this compound in highly penetrating solvents like DMSO or DMF, double-gloving is required to prevent transdermal exposure.
Environmental Control: Because the compound is sensitive to light and oxidation, purge reaction vessels with an inert gas (nitrogen or argon) prior to the introduction of the solid[1].
Immediate Decontamination: Clean spatulas, balances, and glassware immediately after use. Use a solvent that readily dissolves the compound (e.g., methanol or ethyl acetate) and direct all washings exclusively into the halogenated waste stream.
Waste Segregation & Disposal Workflow
Proper segregation at the source prevents the contamination of cheaper, non-halogenated waste streams, saving your facility significant disposal costs and ensuring EPA compliance[5].
Figure 1: Waste segregation and disposal workflow for halogenated organic compounds.
Standard Operating Procedure (SOP) for Disposal
Do NOT mix this compound with non-halogenated solvents (e.g., pure acetone, ethanol, or hexanes used in other processes). Follow this self-validating disposal protocol:
Identify and Segregate: Confirm the waste contains 4-(2-Amino-5-bromopyridin-3-yl)-2-methylbut-3-yn-2-ol. Due to the bromine atom, this must be classified strictly as Halogenated Organic Waste [5].
Select Compatible Containment: Use a high-density polyethylene (HDPE) carboy or a safety-coated glass bottle. Do not use metal containers, as halogenated compounds and their degradation products can cause severe corrosion over time.
Execute Transfer: In a certified chemical fume hood, use a dedicated funnel to transfer the liquid waste into the halogenated waste container. Ensure the container is no more than 80% full to allow for vapor expansion.
Labeling and Documentation: Affix a hazardous waste tag immediately. Check the boxes for "Toxic" and "Halogenated." Write the full chemical name—do not use abbreviations or structural acronyms.
Storage and EHS Pickup: Store the sealed container in a designated secondary containment tray away from incompatible materials (e.g., strong oxidizers or strong bases). Submit a pickup request to your Environmental Health and Safety (EHS) department for EPA-compliant incineration[3].
Emergency Spill Response
In the event of an accidental release, immediate and correct action is required to prevent exposure and environmental contamination.
For a Solid Spill (Neat Powder):
Do NOT dry sweep , as this generates respirable, toxic dust.
Lightly mist the spilled solid with a low-volatility solvent (such as water or isopropanol) to suppress dust formation.
Carefully scoop the dampened material using non-sparking tools.
Place the debris into a heavy-duty hazardous waste bag, label it as "Halogenated Solid Waste," and contact EHS.
For a Liquid Spill (Compound in Solution):
Isolate the spill area and verify there are no active ignition sources, as the solvent vehicle is likely flammable.
Surround the spill with universal absorbent booms to prevent spreading into floor drains.
Cover the liquid with an inert absorbent material (e.g., vermiculite or commercial spill pads).
Sweep up the saturated absorbent, transfer it to a compatible waste container, and label it as "Halogenated Spill Debris" for incineration[4]. Wash the affected area with soap and water.